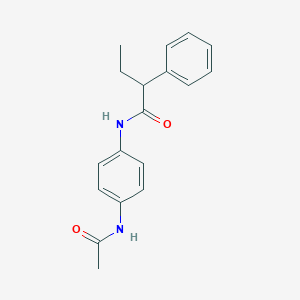![molecular formula C20H16Cl2N4O4S B297185 1-(2,3-dichlorophenyl)-5-{[4-(2-furoyl)-1-piperazinyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B297185.png)
1-(2,3-dichlorophenyl)-5-{[4-(2-furoyl)-1-piperazinyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,3-dichlorophenyl)-5-{[4-(2-furoyl)-1-piperazinyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is a chemical compound that has gained significant attention from the scientific community due to its potential therapeutic properties. This compound is commonly referred to as "DCP-LA," and it has been shown to have a variety of biochemical and physiological effects that make it an interesting target for further research.
作用機序
The exact mechanism of action of DCP-LA is not fully understood, but it is thought to be related to its ability to modulate lipid metabolism and signaling pathways. DCP-LA has been shown to increase the levels of phosphatidylcholine and phosphatidylethanolamine in neuronal cells, which can help to protect against oxidative stress and inflammation.
Biochemical and Physiological Effects
DCP-LA has been shown to have a variety of biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective properties. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and stroke.
実験室実験の利点と制限
One of the main advantages of DCP-LA for lab experiments is its high purity and stability. It is also relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one of the limitations of DCP-LA is that it has low solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are many potential future directions for research on DCP-LA. Some of the most promising areas of research include its use in the treatment of neurological disorders, as well as its potential as a therapeutic agent for other conditions such as cancer and metabolic disorders. Further research is needed to fully understand the mechanism of action of DCP-LA and its potential therapeutic applications.
合成法
DCP-LA can be synthesized through a multi-step process that involves the reaction of 2,3-dichlorobenzoyl chloride with furoylpiperazine, followed by the addition of thiosemicarbazide and cyclization. This synthesis method has been optimized over the years, and it has been shown to yield high purity DCP-LA with good yields.
科学的研究の応用
DCP-LA has been extensively studied in vitro and in vivo for its potential therapeutic applications. Some of the most promising areas of research include its use in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and stroke. DCP-LA has been shown to have neuroprotective properties, and it can help to prevent neuronal damage and death.
特性
分子式 |
C20H16Cl2N4O4S |
|---|---|
分子量 |
479.3 g/mol |
IUPAC名 |
(5E)-1-(2,3-dichlorophenyl)-5-[[4-(furan-2-carbonyl)piperazin-1-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C20H16Cl2N4O4S/c21-13-3-1-4-14(16(13)22)26-18(28)12(17(27)23-20(26)31)11-24-6-8-25(9-7-24)19(29)15-5-2-10-30-15/h1-5,10-11H,6-9H2,(H,23,27,31)/b12-11+ |
InChIキー |
CDJFXQQVGOIRJT-VAWYXSNFSA-N |
異性体SMILES |
C1CN(CCN1/C=C/2\C(=O)NC(=S)N(C2=O)C3=C(C(=CC=C3)Cl)Cl)C(=O)C4=CC=CO4 |
SMILES |
C1CN(CCN1C=C2C(=O)NC(=S)N(C2=O)C3=C(C(=CC=C3)Cl)Cl)C(=O)C4=CC=CO4 |
正規SMILES |
C1CN(CCN1C=C2C(=O)NC(=S)N(C2=O)C3=C(C(=CC=C3)Cl)Cl)C(=O)C4=CC=CO4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[2-(butanoylamino)phenyl]-2-phenylbutanamide](/img/structure/B297106.png)



![3,3-dimethyl-N-[4-(propan-2-yl)phenyl]butanamide](/img/structure/B297116.png)

![1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-(2,3,5-trimethylphenoxy)ethanone](/img/structure/B297118.png)

![2-{5-[2-bromo-5-ethoxy-4-(2-propynyloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B297121.png)
![6-hydroxy-5-{(6-hydroxy-1,3-dimethyl-4-oxo-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)[4-(trifluoromethyl)phenyl]methyl}-1,3-dimethyl-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone](/img/structure/B297122.png)
![6-hydroxy-5-[(6-hydroxy-1,3-dimethyl-4-oxo-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)(2-pyridinyl)methyl]-1,3-dimethyl-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone](/img/structure/B297123.png)
![5-(2-methoxynaphthalen-1-yl)-2,9-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline](/img/structure/B297125.png)